N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a thiophene ring, a pyrazine ring, and a cyclohexene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiophene and pyrazine intermediates, followed by their coupling and subsequent functionalization to introduce the cyclohexene carboxamide group.
Thiophene Synthesis: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Pyrazine Synthesis: Pyrazine derivatives are often prepared through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling Reaction: The thiophene and pyrazine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Both the thiophene and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted thiophene and pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazine rings may facilitate binding to these targets, while the cyclohexene carboxamide group could enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.
Pyrazine Derivatives: Compounds such as pyrazinamide and pyrazine-2-carboxamide.
Uniqueness
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a cyclohexene carboxamide moiety. This structural complexity may confer unique biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELVCPYZQDGTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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